

Introduction: The Strategic Importance of N-Boc-2-(aminomethyl)pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-Boc-2-(aminomethyl)pyridine**

Cat. No.: **B153112**

[Get Quote](#)

N-Boc-2-(aminomethyl)pyridine, also known as tert-butyl (pyridin-2-ylmethyl)carbamate, is a heterocyclic building block of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure combines a pyridine ring—a privileged scaffold found in numerous FDA-approved drugs—with a primary amine protected by a tert-butyloxycarbonyl (Boc) group.^[1] This configuration makes it an exceptionally versatile reagent. The pyridine nitrogen acts as a potential ligand, hydrogen bond acceptor, or basic site, while the Boc-protected amine provides a stable, yet readily cleavable, handle for synthetic elaboration.^{[2][3]}

The Boc group is renowned for its stability under a wide range of reaction conditions, including those involving most nucleophiles and bases, yet it can be removed cleanly under anhydrous acidic conditions.^[3] This robust-yet-labile nature is fundamental to modern multi-step synthesis, enabling selective reactions at other sites of a complex molecule.^[4] As such, access to high-quality, reliably sourced **N-Boc-2-(aminomethyl)pyridine** is a critical starting point for research programs aimed at developing novel therapeutics, agrochemicals, and functional materials.

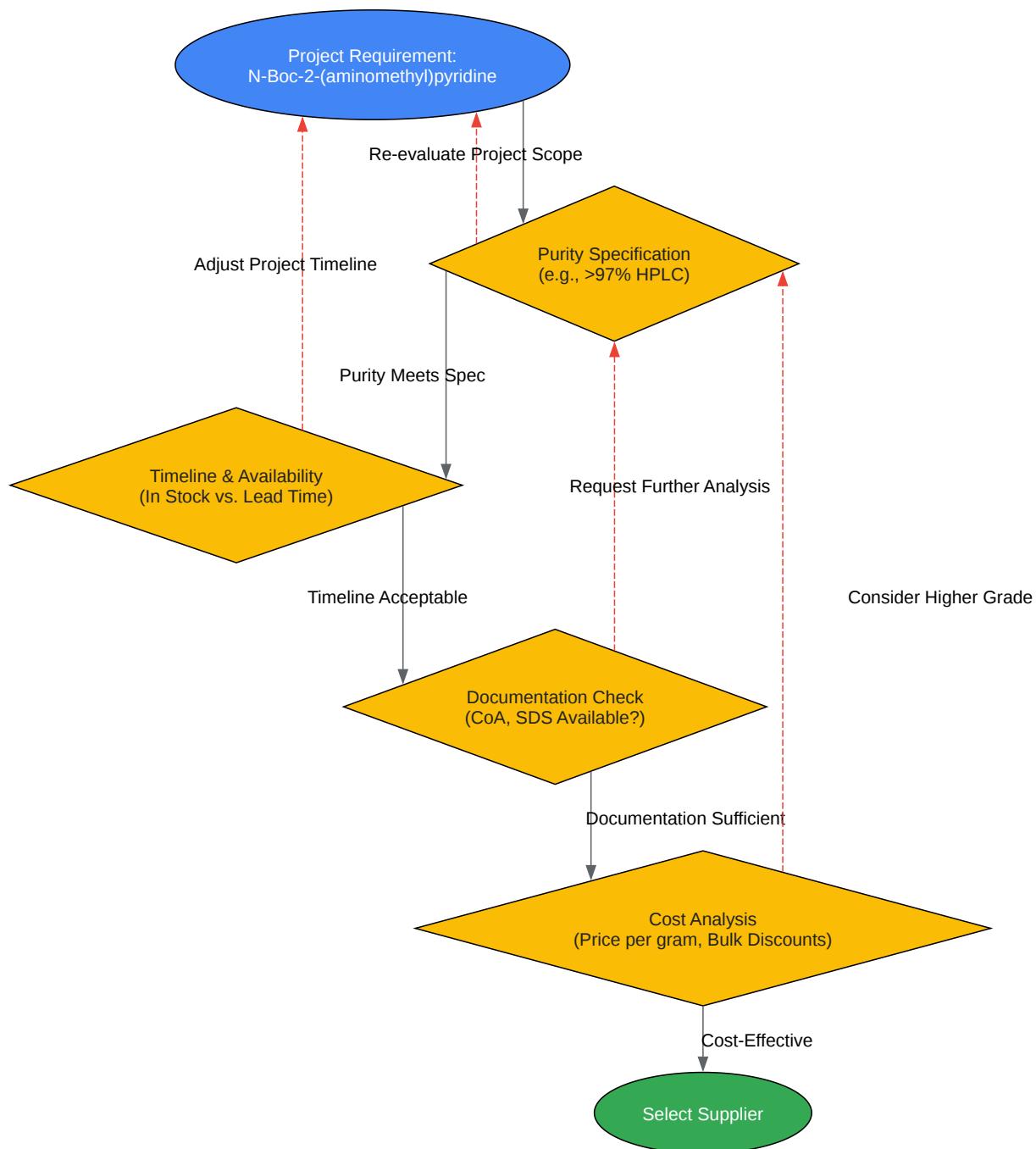
This guide serves as a comprehensive technical resource on the commercial availability of **N-Boc-2-(aminomethyl)pyridine**. It moves beyond a simple supplier list to offer insights into quality control, supplier selection criteria, practical handling, and a representative synthetic application, empowering researchers to make informed decisions and streamline their development workflows.

Part 1: Commercial Sourcing and Supplier Evaluation

The successful outcome of a research project often hinges on the quality of its starting materials. For a key building block like **N-Boc-2-(aminomethyl)pyridine**, selecting a reliable supplier is a decision with significant downstream consequences for experimental reproducibility and project timelines. The compound is readily available from a variety of chemical vendors, ranging from large, multinational suppliers to more specialized niche producers.

Comparative Supplier Analysis

The following table summarizes the availability of **N-Boc-2-(aminomethyl)pyridine** from several prominent commercial suppliers. It is important to note that pricing and lead times are subject to change and should always be verified directly with the vendor.


Supplier	Product Name	CAS Number	Purity	Available Pack Sizes
Biosynth	N-Boc-2-aminomethylpyridine	134807-28-6	Not specified	10 g
Thermo Fisher Scientific	5-Aminomethyl-2-(Boc-amino)pyridine	187237-37-2	97%	1 g, 5 g
Santa Cruz Biotechnology	N-Boc-2-aminomethylpyridine	134807-28-6	Not specified	Custom
Sigma-Aldrich (Merck)	N-Boc amino pyridines (various)	Multiple	≥95% to 97%	Various
AChemBlock	2-(Boc-amino)-5-(aminomethyl)pyridine	187237-37-2	95%	1 g, 5 g, 25 g

*Note: Some suppliers list the isomeric compound 5-Aminomethyl-2-(Boc-amino)pyridine.

Researchers must be diligent in confirming the correct CAS number for their desired positional isomer.[\[5\]](#)[\[6\]](#)[\[7\]](#)

A Logic-Driven Approach to Supplier Selection

Choosing the right supplier involves a multi-faceted evaluation beyond simple cost-per-gram analysis. The causality behind this decision-making process is crucial: a cheaper but impure starting material can lead to failed reactions, costly purification efforts, and ambiguous results, ultimately delaying or jeopardizing research goals.

[Click to download full resolution via product page](#)

Caption: A decision workflow for selecting a chemical supplier.

Part 2: Scientific Integrity: Quality Control and Compound Characterization

Trustworthiness in research begins with verifiable starting materials. A self-validating protocol requires that the identity and purity of reagents like **N-Boc-2-(aminomethyl)pyridine** are confirmed before use. While suppliers provide a Certificate of Analysis (CoA), an experienced scientist understands the importance of interpreting this data.

Standard Analytical Techniques

Reputable suppliers utilize a suite of analytical methods to ensure their products meet specifications.^[8] For **N-Boc-2-(aminomethyl)pyridine**, these typically include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): This is the primary method for structural confirmation. The resulting spectrum should be consistent with the expected chemical shifts and coupling constants for the molecule's protons and carbons. The absence of significant unassigned peaks is a key indicator of purity.
- High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound by separating it from any impurities.^[5] A CoA will typically report purity as a percentage based on the area of the main peak relative to the total peak area.
- Mass Spectrometry (MS): This technique confirms the molecular weight of the compound, ensuring the correct molecule has been synthesized. The observed mass should correspond to the calculated molecular weight of $\text{C}_{11}\text{H}_{16}\text{N}_2\text{O}_2$ (208.26 g/mol).^{[9][10]}

When reviewing a CoA, researchers should ensure that the lot number on the certificate matches the product received and that the analytical data unequivocally supports the compound's identity and stated purity.

Part 3: Field-Proven Application: A Representative Synthetic Protocol

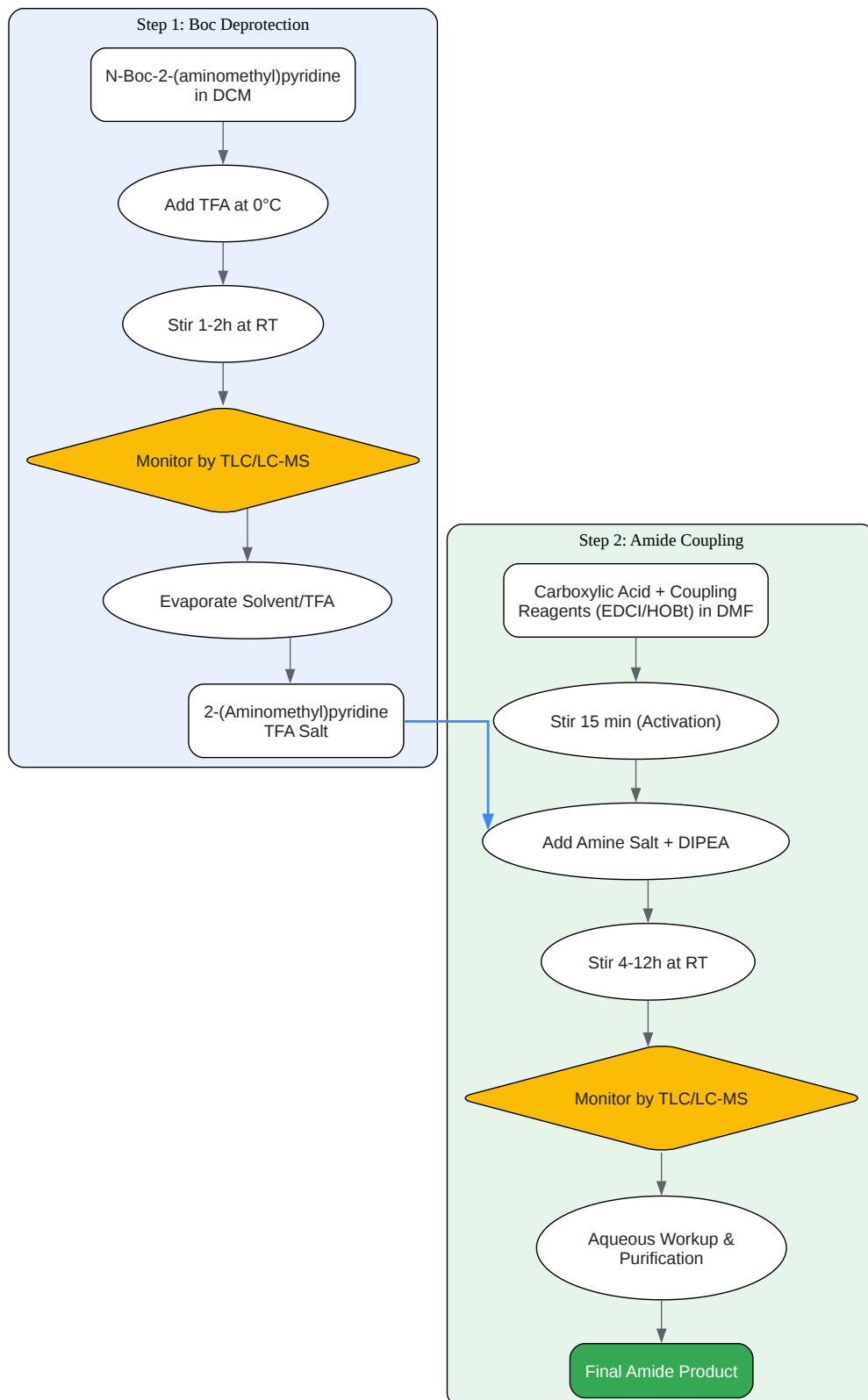
N-Boc-2-(aminomethyl)pyridine is primarily used as an intermediate, where the Boc group is removed to liberate the primary amine for subsequent reactions, such as amide bond

formation. This two-step sequence is a cornerstone of medicinal chemistry for building larger, more complex molecules.

Experimental Protocol: Deprotection and Amide Coupling

This protocol describes a general, self-validating procedure for the deprotection of **N-Boc-2-(aminomethyl)pyridine** and subsequent coupling with a carboxylic acid.

Step 1: Boc Deprotection


- **Rationale:** Anhydrous acidic conditions are used to cleave the t-butyl carbamate, generating the free amine as a salt. Trifluoroacetic acid (TFA) is commonly used as it is volatile and easily removed.
- **Procedure:**
 - Dissolve **N-Boc-2-(aminomethyl)pyridine** (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
 - To this stirring solution at 0 °C, add TFA (4-5 eq) dropwise.
 - Allow the reaction to warm to room temperature and stir for 1-2 hours.
 - Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
 - Concentrate the reaction mixture in vacuo to remove the solvent and excess TFA. The resulting 2-(aminomethyl)pyridine will be the TFA salt.

Step 2: Amide Coupling (Example with a generic carboxylic acid)

- **Rationale:** A peptide coupling reagent, such as HATU or EDCI/HOBt, is used to activate the carboxylic acid, facilitating nucleophilic attack by the newly liberated amine. A non-nucleophilic base is required to neutralize the amine salt.
- **Procedure:**

- Dissolve the carboxylic acid (1.0 eq), EDCI (1.2 eq), and HOBT (1.2 eq) in an anhydrous aprotic solvent like dimethylformamide (DMF).
- Stir the mixture for 15 minutes at room temperature to form the active ester.
- In a separate flask, dissolve the 2-(aminomethyl)pyridine TFA salt from Step 1 in DMF and add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 3.0 eq).
- Add the amine solution to the activated carboxylic acid solution.
- Stir the reaction at room temperature for 4-12 hours.
- Validation: Monitor the formation of the product by TLC or LC-MS.
- Upon completion, perform a standard aqueous workup and purify the product by column chromatography.

Synthetic Workflow Visualization

[Click to download full resolution via product page](#)

Caption: A typical two-step synthetic workflow using the title compound.

Part 4: Safety, Handling, and Storage

Authoritative grounding in safety protocols is non-negotiable. While a specific safety data sheet (SDS) for **N-Boc-2-(aminomethyl)pyridine** should be obtained from the supplier, hazard information can be inferred from its structure and data on related compounds.

Hazard Identification

Based on GHS classifications for **N-Boc-2-(aminomethyl)pyridine**, the compound presents several potential hazards^[9]:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H317: May cause an allergic skin reaction.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Handling and Storage Protocols

Drawing from best practices and safety information for the parent amine, 2-(aminomethyl)pyridine, the following protocols are recommended^[11]:

- Personal Protective Equipment (PPE): Always handle the compound in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
- Ventilation: Ensure adequate ventilation to keep airborne concentrations low and avoid inhalation of dust or vapors.
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

N-Boc-2-(aminomethyl)pyridine stands as a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its commercial availability from numerous suppliers provides researchers with ready access to this important scaffold. However, effective utilization requires a diligent approach that extends from informed supplier selection and rigorous quality assessment to safe handling and mechanistically sound synthetic application. By integrating the principles of expertise, trustworthiness, and authoritative grounding outlined in this guide, researchers can confidently incorporate **N-Boc-2-(aminomethyl)pyridine** into their synthetic programs, accelerating the path toward novel chemical entities.

References

- N-Boc-2-aminomethylpyridine | C11H16N2O2 | CID 12069550.
- N-Boc-2-(aminomethyl)pyri, RHAWN, 2590047. Nabi MRO. [\[Link\]](#)
- Synthesis of N-BOC amines by various routes.
- Easy Access to 2-Aminopyridines. GalChimia. [\[Link\]](#)
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- BOC protection method for aminopyridine.
- Boc-Protected Amino Groups. Organic Chemistry Portal. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. lifechemicals.com [lifechemicals.com]
- 2. N-Boc-2-aminomethylpyridine | 134807-28-6 | JFA80728 [biosynth.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. 5-Aminomethyl-2-(Boc-amino)pyridine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 5-Aminomethyl-2-(Boc-amino)pyridine, 97% | Fisher Scientific [fishersci.ca]
- 7. 2-(Boc-amino)-5-(aminomethyl)pyridine 95% | CAS: 187237-37-2 | AChemBlock [achemblock.com]
- 8. bocsci.com [bocsci.com]
- 9. N-Boc-2-aminomethylpyridine | C11H16N2O2 | CID 12069550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of N-Boc-2-(aminomethyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153112#commercial-availability-of-n-boc-2-aminomethyl-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com